2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime

Catalog No.
S12214062
CAS No.
M.F
C12H9Cl2FN4O2
M. Wt
331.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methy...

Product Name

2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime

IUPAC Name

[(Z)-(2-chloro-6-fluorophenyl)methylideneamino] N-(5-chloro-1-methylpyrazol-4-yl)carbamate

Molecular Formula

C12H9Cl2FN4O2

Molecular Weight

331.13 g/mol

InChI

InChI=1S/C12H9Cl2FN4O2/c1-19-11(14)10(6-16-19)18-12(20)21-17-5-7-8(13)3-2-4-9(7)15/h2-6H,1H3,(H,18,20)/b17-5-

InChI Key

UBVVEAXPUVPRHS-ZWSORDCHSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)ON=CC2=C(C=CC=C2Cl)F)Cl

Isomeric SMILES

CN1C(=C(C=N1)NC(=O)O/N=C\C2=C(C=CC=C2Cl)F)Cl

2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated benzaldehyde moiety linked to a pyrazole derivative via an oxime functional group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, serving as an intermediate in the synthesis of various biologically active molecules.

The molecular formula of 2-Chloro-6-fluorobenzaldehyde is C7H4ClFO, and it has a molecular weight of approximately 158.56 g/mol. It appears as a white to yellow crystalline solid with a melting point ranging from 32 to 35 °C and a boiling point of about 203.8 °C at standard atmospheric pressure .

Due to the presence of its reactive functional groups. Notably, it reacts with sodium hydroxide to yield a mixture of products, including 2-chloro-6-fluorobenzene and 6-chlorosalicaldehyde. Additionally, it participates in condensation reactions, such as the Knoevenagel condensation with methyl cyanoacetate, leading to the formation of methyl 2-cyano-3-dihalophenyl-2-propenoate .

The biological activity of 2-Chloro-6-fluorobenzaldehyde and its derivatives has been explored in various studies. Its structural features suggest potential antimicrobial properties, making it a candidate for further investigation in the development of antiseptics and pharmaceuticals. The compound has been implicated in the synthesis of drugs like dicloxacillin and flucloxacillin, which are known for their antibacterial effects .

The synthesis of 2-Chloro-6-fluorobenzaldehyde typically involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride. This method effectively introduces the aldehyde functional group while maintaining the halogen substituents on the aromatic ring . Other synthetic routes may involve modifications to existing benzaldehyde derivatives or coupling reactions with pyrazole-containing compounds.

The primary applications of 2-Chloro-6-fluorobenzaldehyde include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It plays a crucial role in producing various biologically active compounds, particularly those exhibiting antimicrobial properties. Furthermore, it has been utilized in the development of novel copolymers for material science applications .

Interaction studies involving 2-Chloro-6-fluorobenzaldehyde focus on its reactivity with biological targets and other chemical entities. These studies are essential for understanding its mechanism of action and potential side effects when used in therapeutic contexts. Investigations into its interactions with enzymes or receptors can provide insights into optimizing its efficacy as a drug candidate.

Several compounds share structural similarities with 2-Chloro-6-fluorobenzaldehyde, often featuring variations in halogen substitutions or functional groups. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-FluorobenzaldehydeFluorine at position 2Lacks chlorine substitution
4-ChlorobenzaldehydeChlorine at position 4Different positioning affects reactivity
2,6-DifluorobenzaldehydeTwo fluorine atoms at positions 2 and 6Increased electron-withdrawing effects
2-Bromo-6-fluorobenzaldehydeBromine at position 2Similar reactivity with different halogen
2-Chloro-4-fluorobenzaldehydeChlorine at position 2 and fluorine at position 4Variation in biological activity

These compounds highlight the uniqueness of 2-Chloro-6-fluorobenzaldehyde due to its specific combination of chlorine and fluorine substituents, influencing both its chemical reactivity and biological activity compared to others.

Molecular Architecture and IUPAC Nomenclature

The molecule features a pyrazole ring substituted with chlorine and methyl groups, coupled to a fluorinated benzaldehyde oxime moiety via a carbamoyl linker. Its IUPAC name, [(E)-(2-chloro-6-fluorophenyl)methylideneamino] N-(5-chloro-1-methylpyrazol-4-yl)carbamate, reflects its stereospecific (E)-configuration at the oxime double bond.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₉Cl₂FN₄O₂
Molecular Weight331.13 g/mol
SMILES NotationCN1C(=C(C=N1)NC(=O)O/N=C/C2=C(C=CC=C2Cl)F)Cl
InChIKeyUBVVEAXPUVPRHS-YAXRCOADSA-N

The (E)-configuration ensures optimal spatial alignment of the pyrazole and benzaldehyde groups, influencing intermolecular interactions and reactivity.

Spectroscopic Analysis (NMR, IR, MS)

While experimental spectral data for this compound is limited in public databases, key inferences can be drawn from its functional groups:

  • IR Spectroscopy: The oxime (C=N-O) and carbamate (N-C=O) groups would exhibit stretches near 1650–1700 cm⁻¹ (C=O) and 3200–3500 cm⁻¹ (N-H).
  • NMR Spectroscopy:
    • ¹H NMR: The aromatic protons on the 2-chloro-6-fluorophenyl ring would split into complex multiplets (δ 7.2–8.0 ppm). The pyrazole methyl group would resonate as a singlet near δ 3.8 ppm.
    • ¹³C NMR: The oxime carbon (C=N-O) and carbamate carbonyl (C=O) would appear at δ 150–160 ppm and δ 165–175 ppm, respectively.
  • Mass Spectrometry: The molecular ion peak at m/z 331.13 (M⁺) would fragment via cleavage of the carbamate linker, yielding peaks at m/z 173 (fluorobenzaldehyde oxime) and m/z 158 (chloro-methylpyrazole).

Experimental validation of these predictions is necessary for confirmation.

Computational Chemistry Insights

Density Functional Theory (DFT) simulations could elucidate electronic properties:

  • Electrostatic Potential: The electron-withdrawing Cl and F substituents create regions of positive potential on the phenyl ring, enhancing electrophilic reactivity.
  • Frontier Molecular Orbitals: The HOMO-LUMO gap, calculated using the B3LYP/6-31G(d) basis set, would indicate charge transfer interactions between the pyrazole and oxime moieties.
  • Thermodynamic Stability: Molecular dynamics simulations would predict a decomposition temperature near 200–250°C, consistent with its solid-state stability under ambient conditions.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

330.0086591 g/mol

Monoisotopic Mass

330.0086591 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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